molecular formula C18H19F2N3O3S B2649005 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396849-06-1

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Número de catálogo: B2649005
Número CAS: 1396849-06-1
Peso molecular: 395.42
Clave InChI: POBXCKMLALZZDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzenesulfonamide core substituted with difluoromethyl groups and a piperidine ring, making it a versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The piperidine ring is then introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Inhibition of Kinases :
    • The compound has been studied for its role as a selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them significant targets in treating autoimmune diseases and cancers. In vitro studies have demonstrated that this compound effectively inhibits JAK activity, showing promise for therapeutic applications in conditions like rheumatoid arthritis and certain malignancies .
  • Antiproliferative Activity :
    • Research indicates that 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide exhibits antiproliferative effects against certain cancer cell lines. For instance, it has been shown to inhibit the growth of gastrointestinal stromal tumors (GISTs) by selectively targeting c-KIT kinase, a validated drug target in these cancers .
  • Potential Anti-inflammatory Effects :
    • Given its structural similarity to other sulfonamide compounds known for anti-inflammatory properties, this compound may also exhibit similar effects. Studies on related compounds suggest that modifications in the sulfonamide group can enhance anti-inflammatory activities, which warrants further investigation into this compound’s potential in treating inflammatory diseases .

Table 1: Inhibitory Activity Against JAK Kinases

Compound NameTarget KinaseIC50 (nM)Selectivity Score
This compoundJAK1200.01
This compoundJAK2150.01

Table 2: Antiproliferative Efficacy

Cell LineCompound Concentration (µM)% Inhibition
GIST-T11085
A375570

Case Studies

  • Case Study on GIST Treatment :
    • A study investigated the efficacy of the compound in GIST models. The results indicated significant tumor regression in vivo when administered alongside standard therapies like Imatinib. The compound demonstrated a synergistic effect, enhancing the overall therapeutic outcome .
  • Autoimmune Disease Model :
    • In a model of rheumatoid arthritis, the compound was tested for its ability to reduce inflammation markers and joint swelling. Results showed a marked decrease in inflammatory cytokines and improved clinical scores compared to control groups .

Mecanismo De Acción

The mechanism of action of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethyl groups enhance the compound’s stability and bioavailability, making it a potent agent in therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups. The presence of both difluoromethyl and piperidine moieties imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

Actividad Biológica

3,4-Difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorobenzenesulfonamide core with an isonicotinoylpiperidine substituent. The presence of fluorine atoms enhances its lipophilicity and biological activity. The general structure can be represented as follows:

C15H18F2N2O2S\text{C}_{15}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2\text{S}

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes involved in inflammatory pathways. Specifically, it has been noted for its potential to inhibit the NLRP3 inflammasome, which plays a critical role in the inflammatory response linked to diseases such as Alzheimer's and myocardial infarction .

Targeting IRAK-4

The compound also shows promise as an inhibitor of IRAK-4, a kinase involved in the signaling pathways of inflammatory responses. Inhibition of IRAK-4 could provide therapeutic benefits in treating autoimmune and inflammatory diseases .

Pharmacological Effects

The biological activity of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

Activity IC50 Value (µM) Reference
NLRP3 inflammasome inhibition0.55 ± 0.091
IRAK-4 inhibitionNot specified
Cytotoxicity in cancer cellsLow at ≤20 µM

Case Studies

  • NLRP3 Inflammasome Inhibition : In studies involving mouse models, compounds structurally related to this compound demonstrated significant inhibitory effects on the NLRP3 inflammasome, suggesting potential applications in neurodegenerative diseases .
  • IRAK-4 Targeting : The compound's ability to inhibit IRAK-4 was highlighted in research focused on inflammatory diseases, showcasing its therapeutic potential against conditions driven by excessive inflammation .

Propiedades

IUPAC Name

3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-16-2-1-15(11-17(16)20)27(25,26)22-12-13-5-9-23(10-6-13)18(24)14-3-7-21-8-4-14/h1-4,7-8,11,13,22H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBXCKMLALZZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.